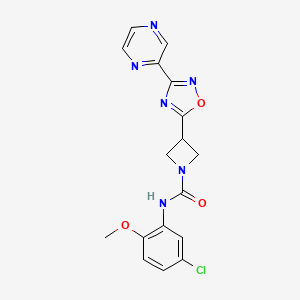

N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

The compound N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide features a 1,2,4-oxadiazole core substituted with a pyrazine ring at position 3 and linked to an azetidine (4-membered nitrogen heterocycle) at position 3. The azetidine is further functionalized with a carboxamide group attached to a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN6O3/c1-26-14-3-2-11(18)6-12(14)21-17(25)24-8-10(9-24)16-22-15(23-27-16)13-7-19-4-5-20-13/h2-7,10H,8-9H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNLPQDWSLYYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. The synthesis, characterization, and biological evaluations of this compound are discussed based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring and an oxadiazole moiety. Its chemical formula is , and it is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyrazinyl derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole rings. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve interference with biofilm formation and bacterial cell wall synthesis .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Staphylococcus spp. | 70% |

| Other Oxadiazole Derivatives | E. coli | 65% |

Antifungal Activity

Oxadiazole derivatives have also been explored for their antifungal properties. In bioassays against fungal pathogens such as Fusarium oxysporum and Gibberella zeae, certain derivatives exhibited growth inhibition comparable to standard antifungal agents .

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 50% |

| Other Oxadiazole Derivatives | Gibberella zeae | 60% |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in preclinical studies. Compounds with similar structures have been reported to reduce inflammation significantly in animal models .

| Dose (mg/kg) | Anti-inflammatory Activity (%) |

|---|---|

| 25 | 30% |

| 50 | 45% |

| 100 | 72% |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others promoted cell viability. For instance, certain compounds showed increased viability in L929 cells compared to control groups .

Case Studies

A recent case study involving the synthesis of related oxadiazole derivatives indicated that structural modifications could enhance biological activity. The study synthesized multiple derivatives and evaluated their efficacy against microbial strains and their cytotoxicity profiles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole ring have shown promising results against various cancer cell lines. A study demonstrated that compounds with a 1,2,4-oxadiazole moiety exhibited cytotoxic effects on human cancer cells, suggesting that N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide may also possess similar properties .

Antimicrobial Activity

The presence of the pyrazine and oxadiazole groups in the structure has been linked to antimicrobial activity. Compounds featuring these moieties have been evaluated for their effectiveness against bacterial and fungal strains. For example, derivatives with similar structures have shown high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL .

Anti-inflammatory Effects

Studies have suggested that azetidine derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies

- Anticancer Screening : A series of compounds structurally related to this compound were screened against various cancer cell lines (e.g., MCF-7 and HepG2). The results indicated that modifications in the side chains significantly influenced cytotoxicity profiles, with some derivatives displaying IC50 values lower than 10 µM .

- Microbial Resistance : A study conducted on azetidine derivatives revealed their potential in overcoming microbial resistance mechanisms. The compound's ability to disrupt bacterial cell walls was noted as a mechanism of action .

Data Tables

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituents

- 1,2,4-Oxadiazole Derivatives: Target Compound: Features a 1,2,4-oxadiazole linked to pyrazine and azetidine. 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Replaces azetidine with piperidine (6-membered ring) and pyrazine with 4-fluorophenyl. The fluorophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas the target’s pyrazine could facilitate hydrogen bonding . N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide (): Combines oxadiazole with thiazole and oxazole. The thiazole’s sulfur atom may improve solubility, contrasting with the target’s azetidine, which lacks heteroatoms beyond nitrogen .

Functional Group Variations

- Carboxamide Linkages: The target’s carboxamide connects to a 5-chloro-2-methoxyphenyl group, similar to N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), where chloro and methoxy groups influence electronic effects. The methoxy group’s electron-donating nature may modulate the target’s pharmacokinetics compared to electron-withdrawing fluorine in . N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (): Uses an aniline instead of carboxamide, reducing hydrogen-bonding capacity but increasing lipophilicity .

Pharmacological and Functional Insights

Antimicrobial Activity

- highlights 1,2,4-oxadiazoles (e.g., 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) as antimicrobial agents targeting enteric pathogens. The target’s pyrazine moiety may enhance activity against gram-negative bacteria due to improved membrane penetration .

Antituberculosis Potential

- identifies 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide as a high-affinity inhibitor of Mycobacterium tuberculosis. The target’s azetidine could offer superior bioavailability over piperidine, though this requires validation .

Enzyme Inhibition

- ’s N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion interactions. The target’s carboxamide group may similarly engage in hydrogen bonding with enzyme active sites .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.